molecular formula C14H16O3 B1323827 trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 733740-80-2

trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No. B1323827
M. Wt: 232.27 g/mol
InChI Key: LCRAIEWQRNEROC-VXGBXAGGSA-N
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Description

Trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid (MCPA) is an important organic compound with potential applications in fields like pharmaceuticals, biomedical research, and materials science. It is a chiral compound and contains a mixture of enantiomers .


Molecular Structure Analysis

The molecular formula of MCPA is C14H16O3. The InChI code is 1S/C14H16O3/c1-9-4-2-5-10(8-9)13(15)11-6-3-7-12(11)14(16)17/h2,4-5,8,11-12H,3,6-7H2,1H3,(H,16,17)/t11-,12-/m1/s1 . The molecular weight is 232.28 g/mol .


Physical And Chemical Properties Analysis

MCPA is a white solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

1. Synthesis and Structural Analysis

Trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid is utilized in the preparation and structural analysis of various compounds. For instance, it's involved in the synthesis of pyrroloepoxyquinazolines and isoindolo[1,2-b][3,1]epoxyquinazolines, as demonstrated in studies where γ-oxocarboxylic acids were reacted with specific amines (Kanizsai et al., 2007). Similarly, this acid is a precursor in the synthesis of cycloalkane-fused dihydropyrimidin-4(3H)-one enantiomers, highlighting its role in the creation of homochiral amides and related compounds (Szakonyi et al., 1998).

2. Chemical Analysis and Metabolite Detection

This acid also plays a role in chemical analysis, particularly in the detection of metabolites. A method involving this compound was developed for determining major metabolites of synthetic pyrethroids in human urine, using sophisticated techniques like solid-phase extraction and gas chromatography-tandem mass spectrometry (Arrebola et al., 1999).

3. Medicinal Chemistry

In medicinal chemistry, derivatives of trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid are explored for their potential as novel isosteres for the carboxylic acid functional group, particularly in the design of thromboxane receptor antagonists. This application is significant for drug discovery and development (Ballatore et al., 2011).

properties

IUPAC Name

(1R,2R)-2-(3-methylbenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-9-4-2-5-10(8-9)13(15)11-6-3-7-12(11)14(16)17/h2,4-5,8,11-12H,3,6-7H2,1H3,(H,16,17)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRAIEWQRNEROC-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641323
Record name (1R,2R)-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid

CAS RN

733740-80-2
Record name (1R,2R)-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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